molecular formula C12H15F3N2O B3052026 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea CAS No. 3800-25-7

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea

Cat. No. B3052026
CAS RN: 3800-25-7
M. Wt: 260.26 g/mol
InChI Key: IGLSTRKWAFZALR-UHFFFAOYSA-N
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Description

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea, also known by its chemical formula C12H15F3N2O , is a synthetic organic compound. It belongs to the class of urea derivatives and features a trifluoromethyl-substituted phenyl group attached to the urea backbone. This compound has garnered interest due to its potential applications in various fields.



Synthesis Analysis

The synthesis of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea involves the reaction of butylamine with 3-(trifluoromethyl)phenyl isocyanate. The resulting urea derivative exhibits unique properties attributed to the trifluoromethyl group, which enhances its stability and reactivity.



Molecular Structure Analysis

The molecular structure of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea consists of a urea core (NH-CO-NH) linked to a butyl group (C4H9) and a trifluoromethyl-substituted phenyl ring (C6H4F3). The arrangement of atoms and functional groups influences its physical and chemical behavior.



Chemical Reactions Analysis

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea can participate in various chemical reactions, including nucleophilic substitutions, hydrogen bonding, and coordination with metal ions. Its reactivity profile makes it valuable for designing novel catalysts or ligands.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 100-110°C

  • Solubility : Moderately soluble in organic solvents (e.g., acetone, dichloromethane)

  • Density : ~1.2 g/cm³

  • Color : White to pale yellow crystalline solid


Safety And Hazards

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea should be handled with care due to its potential hazards:



  • Irritant : Avoid skin and eye contact.

  • Toxicity : Limited toxicity data available; use appropriate protective measures.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Research avenues for 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea include:



  • Biological Applications : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Catalysis : Explore its catalytic properties in organic transformations.

  • Material Science : Assess its use in designing functional materials.


properties

IUPAC Name

1-butyl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-2-3-7-16-11(18)17-10-6-4-5-9(8-10)12(13,14)15/h4-6,8H,2-3,7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLSTRKWAFZALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295705
Record name 1-butyl-3-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea

CAS RN

3800-25-7
Record name NSC104477
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Record name 1-butyl-3-[3-(trifluoromethyl)phenyl]urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3800-25-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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